molecular formula C18H17N3O B4390156 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B4390156
M. Wt: 291.3 g/mol
InChI Key: ARFVBBAEKKTEAT-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a benzamide moiety at position 3 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide typically involves the condensation of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)benzamide
  • N-(1-benzyl-5-methyl-1H-pyrazol-4-yl)benzamide
  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide

Uniqueness

N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide is unique due to the specific positioning of the benzyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzamide moiety also contributes to its distinct properties compared to other pyrazole derivatives .

Properties

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-14-12-17(19-18(22)16-10-6-3-7-11-16)20-21(14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFVBBAEKKTEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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